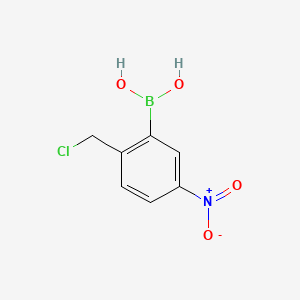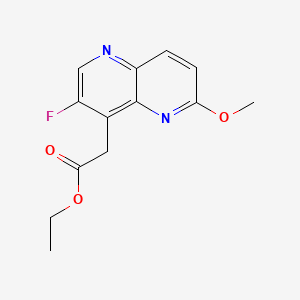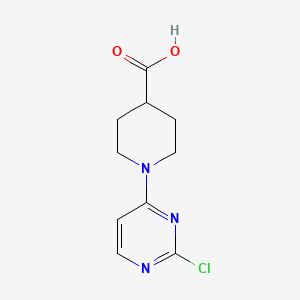![molecular formula C45H36N2 B578169 N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine CAS No. 1207176-70-2](/img/new.no-structure.jpg)
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its white to light yellow crystalline appearance and its strong fluorescence, which allows it to emit blue light with high efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine typically involves the hydrogenation reduction reaction of fluorenone and biphenylamine under suitable reaction conditions . The reaction conditions often include the use of a hydrogenation catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under hydrogenation conditions.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in bioimaging and as a fluorescent marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent fluorescent properties
Mechanism of Action
The mechanism by which N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it as fluorescence, making it useful in various optical applications. The molecular targets and pathways involved include its interaction with specific wavelengths of light, leading to the emission of blue light .
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
- N-(2-Biphenylyl)-9,9-dimethyl-9H-fluoren-2-amine
- Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-amine
Uniqueness
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine stands out due to its high fluorescence efficiency and stability under various conditions. Its ability to emit blue light with high efficiency makes it particularly valuable in the development of OLEDs and other optoelectronic devices .
Properties
CAS No. |
1207176-70-2 |
|---|---|
Molecular Formula |
C45H36N2 |
Molecular Weight |
604.797 |
IUPAC Name |
1-N-(9,9-dimethylfluoren-2-yl)-4-N,4-N-bis(4-phenylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C45H36N2/c1-45(2)43-16-10-9-15-41(43)42-30-23-37(31-44(42)45)46-36-21-28-40(29-22-36)47(38-24-17-34(18-25-38)32-11-5-3-6-12-32)39-26-19-35(20-27-39)33-13-7-4-8-14-33/h3-31,46H,1-2H3 |
InChI Key |
JPLHMYQTHPENSY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)N(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C |
Synonyms |
N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)
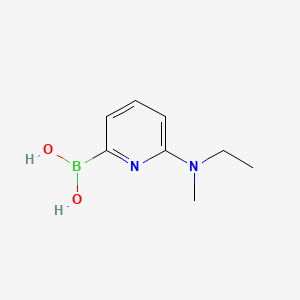
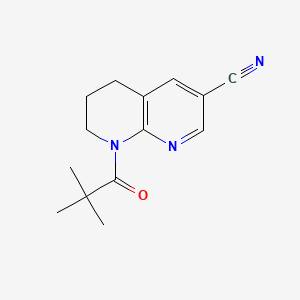

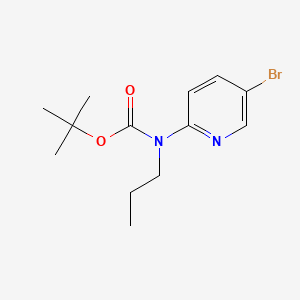
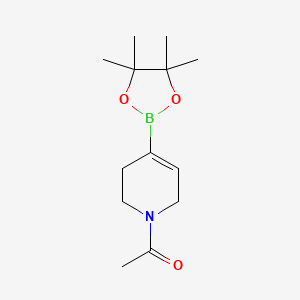
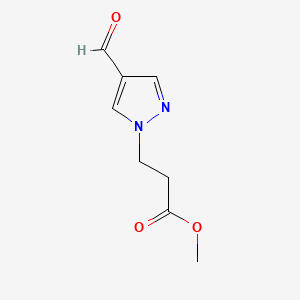
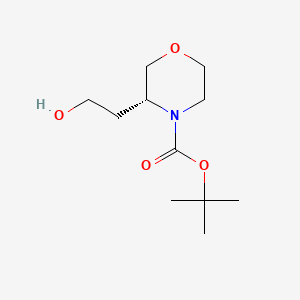
![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)
